5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of a 4-chlorophenyl group in the structure enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a substitution reaction, where a suitable halogenated precursor reacts with the pyrrolidine ring.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the 4-chlorophenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the 4-chlorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to its biological effects. The pyrrolidine ring contributes to the overall three-dimensional structure, which is crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in various bioactive molecules.
Proline Derivatives: Compounds with similar structural features and biological activities.
Pyrrolizines: Another class of pyrrolidine derivatives with distinct pharmacological properties.
Uniqueness
5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the 4-chlorophenyl group, which enhances its pharmacological properties. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in scientific research and drug development.
Properties
CAS No. |
2646-77-7 |
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Molecular Formula |
C11H13Cl2NO2 |
Molecular Weight |
262.13 g/mol |
IUPAC Name |
5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H12ClNO2.ClH/c12-8-3-1-7(2-4-8)9-5-6-10(13-9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H |
InChI Key |
UCXSXXOZKQTLAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1C2=CC=C(C=C2)Cl)C(=O)O.Cl |
Origin of Product |
United States |
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